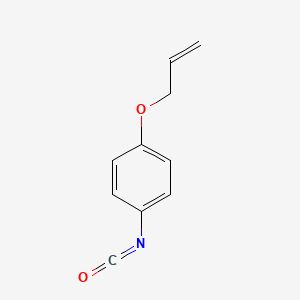
Benzene, 1-isocyanato-4-(2-propenyloxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1-isocyanato-4-(2-propenyloxy)-: is an organic compound with the molecular formula C10H9NO2 It is characterized by the presence of an isocyanate group (-N=C=O) attached to a benzene ring, which is further substituted with a propenyloxy group (-OCH2CH=CH2)
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-isocyanato-4-(2-propenyloxy)- typically involves the reaction of 4-hydroxybenzyl alcohol with allyl bromide to form 4-(2-propenyloxy)benzyl alcohol. This intermediate is then treated with phosgene or a similar reagent to introduce the isocyanate group, resulting in the formation of Benzene, 1-isocyanato-4-(2-propenyloxy)-.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Benzene, 1-isocyanato-4-(2-propenyloxy)- can undergo oxidation reactions, particularly at the propenyloxy group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: The isocyanate group can be reduced to form corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the isocyanate group reacts with nucleophiles such as amines or alcohols to form ureas or carbamates.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Amines or alcohols under mild heating conditions.
Major Products:
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Amines.
Substitution: Ureas or carbamates.
Wissenschaftliche Forschungsanwendungen
Chemistry: Benzene, 1-isocyanato-4-(2-propenyloxy)- is used as a building block in organic synthesis, particularly in the preparation of polymers and advanced materials.
Biology: In biological research, this compound can be used to modify proteins or other biomolecules through its reactive isocyanate group, enabling the study of protein functions and interactions.
Industry: In the industrial sector, Benzene, 1-isocyanato-4-(2-propenyloxy)- is used in the production of coatings, adhesives, and sealants, where its reactivity contributes to the formation of durable and resistant materials.
Wirkmechanismus
The mechanism of action of Benzene, 1-isocyanato-4-(2-propenyloxy)- primarily involves its isocyanate group, which can react with nucleophiles such as amines, alcohols, and thiols. This reactivity allows it to form stable covalent bonds with various substrates, leading to the formation of ureas, carbamates, and thiocarbamates. These reactions are often utilized in the modification of biomolecules or the synthesis of polymers.
Vergleich Mit ähnlichen Verbindungen
Benzene, 1-isocyanato-4-methoxy-: Similar structure but with a methoxy group instead of a propenyloxy group.
Benzene, 1-isocyanato-4-methyl-: Contains a methyl group instead of a propenyloxy group.
Phenyl isocyanate: Lacks the additional substituent on the benzene ring.
Uniqueness: Benzene, 1-isocyanato-4-(2-propenyloxy)- is unique due to the presence of the propenyloxy group, which imparts additional reactivity and potential for further functionalization compared to its simpler analogs. This makes it a versatile compound in synthetic chemistry and industrial applications.
Eigenschaften
CAS-Nummer |
2487-97-0 |
|---|---|
Molekularformel |
C10H9NO2 |
Molekulargewicht |
175.18 g/mol |
IUPAC-Name |
1-isocyanato-4-prop-2-enoxybenzene |
InChI |
InChI=1S/C10H9NO2/c1-2-7-13-10-5-3-9(4-6-10)11-8-12/h2-6H,1,7H2 |
InChI-Schlüssel |
BJAGTVTYPWCVQA-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCOC1=CC=C(C=C1)N=C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


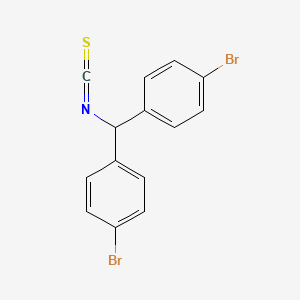
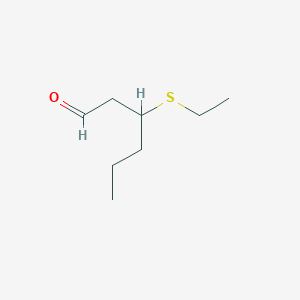

![{4-[(e)-Phenyldiazenyl]phenyl}arsonic acid](/img/structure/B13998339.png)



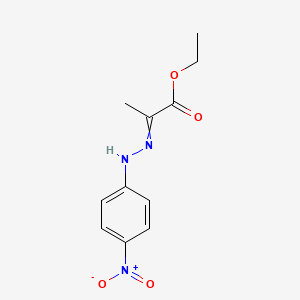

![(2R,4S,5R)-2-(4-methoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenyl-1,3-oxazolidine-5-carboxylate](/img/structure/B13998373.png)

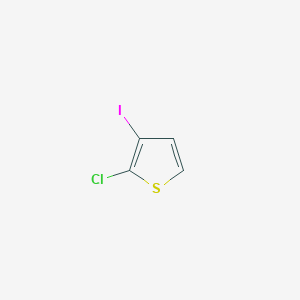

![[(E)-(4-Methoxyphenyl)methylidene]cyanamide](/img/structure/B13998392.png)
